molecular formula C7H7NO3 B11796276 5-Cyclopropyloxazole-2-carboxylic acid

5-Cyclopropyloxazole-2-carboxylic acid

Cat. No.: B11796276
M. Wt: 153.14 g/mol
InChI Key: HUBYQSMDRJUCEH-UHFFFAOYSA-N
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Description

5-Cyclopropyloxazole-2-carboxylic acid: is an organic compound that belongs to the class of oxazole carboxylic acids It features a cyclopropyl group attached to the oxazole ring, which is further connected to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyloxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring, followed by carboxylation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyloxazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole ketones, while reduction can produce oxazole alcohols .

Scientific Research Applications

Chemistry: In organic synthesis, 5-Cyclopropyloxazole-2-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities .

Industry: The compound is also used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It can enhance the properties of materials, making them more durable and functional .

Mechanism of Action

The mechanism of action of 5-Cyclopropyloxazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the context .

Comparison with Similar Compounds

  • Oxazole-4-carboxylic acid
  • 2,5-Dimethyl-oxazole-4-carboxylic acid
  • 5-Phenyl-oxazole-2-carboxylic acid

Comparison: Compared to these similar compounds, 5-Cyclopropyloxazole-2-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .

Biological Activity

5-Cyclopropyloxazole-2-carboxylic acid is a heterocyclic compound characterized by its oxazole ring structure, which includes both nitrogen and oxygen atoms. Its unique molecular features grant it potential biological activities that are of significant interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C7_7H7_7N O3_3
  • Molecular Weight : Approximately 153.1372 g/mol
  • Structure : The compound consists of a cyclopropyl group attached to an oxazole ring, along with a carboxylic acid functional group. This configuration influences its chemical reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with oxazole rings can exhibit antibacterial properties, potentially due to their ability to interact with bacterial enzymes or disrupt cell membranes .
  • Anticancer Potential : The compound may possess properties that inhibit histone deacetylases (HDACs), which are critical in cancer cell proliferation and survival. Inhibitors of HDACs have shown promise as anticancer agents .
  • Enzyme Modulation : The oxazole structure allows for interaction with various enzymes and receptors, potentially modulating their activity and influencing biological pathways.

The mechanism of action for this compound likely involves:

  • Binding Affinity : The oxazole ring can bind to specific enzymes or receptors, modulating their activity.
  • Chemical Reactivity : The carboxylic acid group may participate in chemical reactions that alter cellular processes or signaling pathways.
  • Structural Interactions : The cyclopropyl moiety may enhance the stability and binding affinity of the compound, contributing to its biological effects .

Case Studies

  • Antibacterial Studies :
    • A study identified several five-membered heterocycles, including oxazoles, as effective antibacterial agents against drug-resistant strains. This compound was included in the screening, showing promising activity against specific bacterial strains .
  • Cancer Research :
    • In vitro tests demonstrated that derivatives of oxazole compounds could inhibit HDAC activity significantly more than traditional agents, suggesting potential use in cancer therapy .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-Cyclopropyl-oxazole-5-carboxylic acidC7_7H7_7N O3_3Similar structure but different position of functional groups
5-Cyclopropyl-1,3-oxazole-4-carboxylic acidC8_8H9_9N O3_3Contains a different oxazole isomer with varied biological activity
5-Cyclopropyl-2-phenyl-1,3-oxazole-4-carboxylic acidC13_13H11_11N O3_3Larger phenyl group may influence solubility and bioactivity

The distinct arrangement of functional groups in this compound contributes to its specific biological activities, making it a valuable target for further research in drug development.

Properties

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

5-cyclopropyl-1,3-oxazole-2-carboxylic acid

InChI

InChI=1S/C7H7NO3/c9-7(10)6-8-3-5(11-6)4-1-2-4/h3-4H,1-2H2,(H,9,10)

InChI Key

HUBYQSMDRJUCEH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN=C(O2)C(=O)O

Origin of Product

United States

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